Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate
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Overview
Description
Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom attached to an aniline ring, which is further connected to a propanoate ester group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate typically involves a multi-step process. One common method includes the bromination of aniline to form 4-bromoaniline, which is then reacted with an appropriate ester derivative to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding aniline derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
Scientific Research Applications
Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromoanilino)-2,6-di(propan-2-yl)phenol: Shares the bromine-substituted aniline structure but differs in the presence of additional isopropyl groups.
3-(4-Bromoanilino)-3-oxopropanoic acid: Similar structure but lacks the ester group, which may affect its reactivity and biological activity.
Uniqueness
Propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate is unique due to the combination of its bromine-substituted aniline and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
923019-94-7 |
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Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
propan-2-yl 3-(4-bromoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H14BrNO3/c1-8(2)17-12(16)7-11(15)14-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
HQAPKGPGDPYZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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